Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
Description
Chemical Structure and Properties Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS: 256411-39-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano substituent at the 3-position, and a ketone at the 4-position. Its molecular formula is C₁₀H₁₁N₃O, with a molecular weight of 163.14 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations, while the cyano and ketone moieties serve as reactive handles for further functionalization.
Synthetic Utility This compound is a critical intermediate in pharmaceutical synthesis. For example, it undergoes oximation followed by Hofmann degradation to yield primary amines, as demonstrated in the synthesis of the side chain of IMB-070593 (>20% total yield from the starting material) . The cyano group facilitates nucleophilic additions, and the ketone participates in condensation or reduction reactions, underscoring its versatility in multi-step syntheses.
Properties
IUPAC Name |
tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)8(6-12)7-13/h8H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFTZTMJPFIRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654977 | |
| Record name | tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914988-10-6 | |
| Record name | tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Synthesis via Cyclization of N-Substituted Precursors
Method Overview:
This approach involves the cyclization of suitably substituted amino precursors bearing nitrile and carbonyl functionalities, followed by tert-butyl carbamate protection.
- Starting with a β-amino nitrile or amino ketone derivative.
- Cyclization under basic or acidic conditions to form the piperidine ring.
- Introduction of the tert-butyl carbamate group via reaction with Boc anhydride (Boc2O).
- Preparation of N-Substituted Intermediate:
Synthesize a precursor such as 4-oxo-1-piperidine derivatives with nitrile groups at the 3-position. This can be achieved through nucleophilic addition or condensation reactions involving amino acids or their derivatives.
- Cyclization and Protection:
Dissolve the precursor in an inert solvent like dichloromethane or THF, then add Boc2O in the presence of a catalytic amount of DMAP at low temperature (~0°C). Stirring overnight allows for carbamate protection, yielding tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate.
- High selectivity.
- Compatibility with various functional groups.
Modification of 4-Oxopiperidine Derivatives
Method Overview:
This method involves starting from a 4-oxopiperidine-1-carboxylate and introducing the cyano group via nucleophilic substitution or addition reactions.
- Preparation of 4-oxopiperidine-1-carboxylate:
Synthesize via cyclization of amino acids or their derivatives, followed by esterification with tert-butyl alcohol to introduce the tert-butyl ester.
Introduction of Cyano Group:
React the 4-oxopiperidine derivative with cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions, often in the presence of phase transfer catalysts or Lewis acids.Purification and Characterization:
Isolate the product via chromatography and confirm structure via NMR and MS.
- Modification of conditions, such as temperature and solvent, can optimize yields and selectivity. For example, reaction in polar aprotic solvents like DMF at elevated temperatures (around 120°C) enhances nucleophilic cyanide addition.
Data Table Summarizing Preparation Methods
Notes and Considerations
Reaction Conditions:
Temperature, solvent choice, and reagent stoichiometry significantly influence yield and purity.Safety Precautions:
Cyanide reagents require strict safety protocols due to toxicity.Purification Techniques:
Column chromatography, recrystallization, and extraction are standard for isolating pure products.Structural Confirmation: NMR, MS, and IR spectroscopy are essential for verifying the structure and purity of the synthesized compound.
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized to create various heterocyclic compounds, which are essential in drug development and materials science. Its unique structural features enable chemists to modify it further for specific applications.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in developing bioactive molecules and enzyme inhibitors. Its structure allows for modifications that can enhance biological activity against various targets, including those related to neurological disorders. Research indicates that it may act as an antibiotic by targeting bacterial DNA gyrase, inhibiting DNA replication and transcription .
Material Science
In materials science, this compound is explored for its properties in producing advanced polymers and materials with tailored characteristics. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .
Case Study 1: Antibiotic Development
A study focused on synthesizing derivatives of this compound demonstrated its efficacy as an antibiotic against resistant bacterial strains. By modifying the compound's structure, researchers were able to enhance its inhibitory effects on DNA gyrase, leading to promising results in vitro .
Case Study 2: Polymer Enhancements
Research conducted on incorporating this compound into polymer formulations revealed significant improvements in thermal stability and mechanical strength. The modified polymers exhibited enhanced performance in high-temperature applications, showcasing the compound's utility in material science .
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can modulate receptor function by binding to specific sites and altering signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Similarities
Table 1 highlights key structural analogues and their similarity scores (calculated using cheminformatics tools), revealing how substituent variations influence properties and reactivity.
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| Tert-butyl 4-acetylpiperidine-1-carboxylate | 419571-73-6 | 0.91 | Acetyl group at 4-position (vs. cyano) |
| Tert-butyl 4-propionylpiperidine-1-carboxylate | 191805-29-5 | 0.91 | Propionyl group at 4-position |
| Tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate | 914988-10-6 | 0.88 | Ethyl group at 3-position (vs. cyano) |
| Tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate | 193480-28-3 | 0.97 | Benzyl group at 3-position |
Physical and Chemical Properties
- Polarity and Solubility: The cyano group increases polarity compared to alkyl-substituted analogues, improving solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) .
- Stability : The Boc group provides stability under basic conditions, but the compound may decompose under strong acids, releasing isobutylene gas—a behavior shared with tert-butyl alcohol derivatives .
Biological Activity
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a cyano group and a tert-butyl ester. Its molecular formula is , and it has a molecular weight of approximately 238.26 g/mol. The presence of the cyano group enhances its reactivity and binding affinity to biological targets, making it an interesting candidate for drug development.
Target Interaction
The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. By interfering with DNA supercoiling, this compound inhibits bacterial growth and replication, leading to cell death.
Pharmacokinetics
The compound exhibits stability under standard storage conditions (sealed and dry at 2-8°C), suggesting a reasonable half-life that could be beneficial for therapeutic applications.
Antibacterial Properties
Research indicates that this compound demonstrates significant antibacterial activity. It has been evaluated against various bacterial strains, showing effective growth inhibition, particularly against methicillin-resistant Staphylococcus epidermidis (MRSE) with minimal inhibitory concentrations (MIC) indicating potent activity .
Anticancer Activity
In addition to its antibacterial properties, this compound has been explored for its anticancer potential. Studies have shown that derivatives of the compound can inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against different cancer cell lines, including murine leukemia (L1210) and human cervix carcinoma (HeLa) cells . The mechanism involves interaction with tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, and how can reaction intermediates be optimized?
Answer: The synthesis of tert-butyl-substituted piperidine derivatives typically involves multi-step sequences. A common approach includes:
Piperidine ring formation : Cyclocondensation of β-keto esters with amines, followed by Boc-protection of the nitrogen .
Cyanide introduction : Nucleophilic substitution or cyanation reactions at the 3-position, using reagents like KCN or TMSCN under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
Oxo-group stabilization : The 4-oxo group may require protection (e.g., as a ketal) to prevent side reactions during subsequent steps .
Optimization : Monitor intermediates via LC-MS or NMR to adjust stoichiometry and reaction time. For example, highlights the use of thiocyanate in triazole formation, suggesting analogous cyanide sources may require temperature modulation (e.g., 0–5°C for exothermic steps) .
Q. How can the structural integrity of this compound be confirmed?
Answer:
Q. What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (acute toxicity Category 4 per GHS ).
- Ventilation : Use fume hoods for weighing or reactions, as inhalation toxicity is suspected .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of the piperidine ring in cross-coupling reactions?
Answer: The tert-butyl group:
- Steric effects : Hinders nucleophilic attack at the Boc-protected nitrogen, directing reactivity to the 3-cyano or 4-oxo positions .
- Electronic effects : Electron-donating tert-butyl stabilizes the carbamate group, reducing hydrolysis rates compared to smaller alkyl groups (e.g., methyl).
Methodological insight : DFT calculations (e.g., using Gaussian) can model charge distribution and predict sites for functionalization .
Q. What analytical techniques resolve contradictions in reported byproduct profiles during the synthesis of this compound?
Answer:
- HPLC-MS : Detect low-abundance byproducts (e.g., de-Boc derivatives or cyano hydrolysis products).
- Reaction monitoring : Use in-situ IR to track carbonyl/cyano group stability. emphasizes impurity profiling via retention time alignment with standards .
- Mechanistic studies : Isotope labeling (e.g., N) can trace unexpected rearrangements .
Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?
Answer:
- QSPR models : Predict logP, solubility, and metabolic stability using software like Schrödinger’s QikProp or open-source tools (e.g., RDKit) .
- Docking studies : Screen against cytochrome P450 enzymes to assess metabolic liabilities. notes structural analogs’ interactions with biological targets, suggesting similar workflows .
Q. How can the 4-oxo group be selectively functionalized without disrupting the cyano substituent?
Answer:
- Protection-deprotection : Convert the 4-oxo to a ketal (e.g., ethylene glycol/H), perform alkylation/arylation, then hydrolyze under mild acidic conditions .
- Chemoselective reagents : Use Grignard reagents at low temperatures (-78°C) to target the ketone while leaving the cyano intact .
Methodological Challenges and Solutions
Q. What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?
Answer:
Q. How are stability studies designed for this compound under physiological conditions?
Answer:
- Hydrolysis kinetics : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC.
- Light/oxidation stability : Expose to UV (254 nm) and O/HO, then quantify degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
